molecular formula C17H26N2O4S B2864840 N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946383-06-8

N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2864840
CAS RN: 946383-06-8
M. Wt: 354.47
InChI Key: BIBOMRHTIUYWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

This compound is part of a class of molecules that are often explored for their pharmacological potential. The piperidine and benzodioxine moieties are common in molecules that exhibit a range of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . Research into this compound could lead to the development of new medications that target these areas.

Drug Discovery

The structural features of this compound, such as the piperidinyl group, are associated with drug-like properties. It could serve as a lead compound in drug discovery programs, particularly in the design of selective protein kinase inhibitors which are crucial in cancer therapy .

Molecular Biology

In molecular biology, compounds like this one can be used to study protein-protein interactions . They can act as mimetics for certain biological molecules, helping to elucidate the mechanisms of diseases like cancer and inflammatory conditions .

Mechanism of Action

Target of Action

The compound, also known as N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, inhibit the activity of their target enzymes . For instance, they can prevent dihydropteroate synthetase from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This inhibition disrupts the production of essential metabolites, thereby exerting an antibacterial effect .

Biochemical Pathways

By inhibiting enzymes like dihydropteroate synthetase, sulfonamides disrupt the folic acid synthesis pathway . This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . As a result, the growth and multiplication of bacteria are hindered .

Result of Action

The inhibition of key enzymes by this compound leads to disruption of essential biochemical pathways in bacteria, resulting in their inability to proliferate . This results in the alleviation of bacterial infections .

Action Environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. Moreover, large doses of sulfonamides may cause strong allergic reactions . Therefore, careful dosage control and consideration of individual patient characteristics are crucial for the safe and effective use of this compound.

properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13(2)19-7-5-14(6-8-19)12-18-24(20,21)15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,13-14,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBOMRHTIUYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.